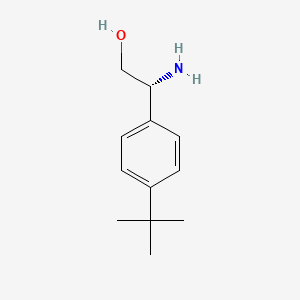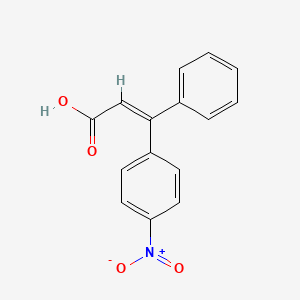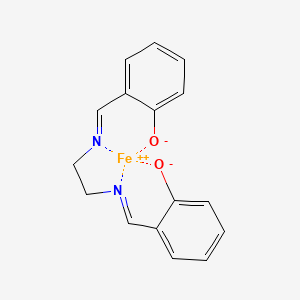
N,N'-Bis(salicylidene)ethylenediamineIron(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(salicylidene)ethylenediamineIron(II) is a coordination compound formed by the reaction of N,N’-Bis(salicylidene)ethylenediamine with iron(II) ions. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-Bis(salicylidene)ethylenediamineIron(II) can be synthesized by reacting N,N’-Bis(salicylidene)ethylenediamine with iron(II) chloride in an acetone solution . The reaction typically involves mixing equimolar amounts of the ligand and the iron(II) salt, followed by stirring at room temperature for several hours. The resulting complex can be isolated by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(salicylidene)ethylenediamineIron(II) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(salicylidene)ethylenediamineIron(II) undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under certain conditions.
Reduction: The iron(III) form can be reduced back to iron(II) using appropriate reducing agents.
Substitution: Ligand exchange reactions can occur, where the salicylidene groups can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often require the presence of a competing ligand and may be facilitated by heating or the use of a catalyst.
Major Products Formed
Oxidation: The major product is N,N’-Bis(salicylidene)ethylenediamineIron(III).
Reduction: The major product is the original N,N’-Bis(salicylidene)ethylenediamineIron(II).
Substitution: The products depend on the nature of the substituting ligand.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(salicylidene)ethylenediamineIron(II) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N,N’-Bis(salicylidene)ethylenediamineIron(II) exerts its effects involves coordination of the iron center with the salicylidene groups, forming a stable complex. This complex can interact with various substrates, facilitating chemical transformations. In biological systems, the compound can bind to DNA, leading to the inhibition of DNA replication and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamineCobalt(II): Similar in structure but with cobalt instead of iron, this compound exhibits different redox properties and catalytic activities.
N,N’-Bis(salicylidene)ethylenediamineNickel(II): Another similar compound with nickel, known for its use in hydrogenation reactions.
Uniqueness
N,N’-Bis(salicylidene)ethylenediamineIron(II) is unique due to its specific redox properties and ability to form stable complexes with various substrates. Its versatility in catalysis and potential biological applications make it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C16H14FeN2O2 |
|---|---|
Molekulargewicht |
322.14 g/mol |
IUPAC-Name |
iron(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate |
InChI |
InChI=1S/C16H16N2O2.Fe/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2 |
InChI-Schlüssel |
AAJGISIJWYVWOG-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15247854.png)
![tert-butyl (4aR,9aR)-3-oxo-4a,5,6,8,9,9a-hexahydro-4H-[1,4]oxazino[2,3-d]azepine-7-carboxylate](/img/structure/B15247865.png)
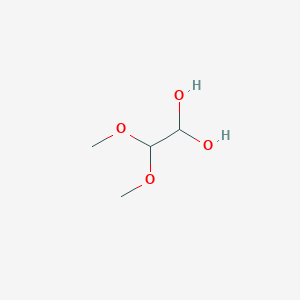
![tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15247881.png)

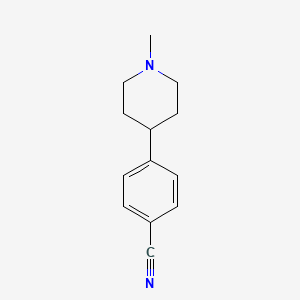

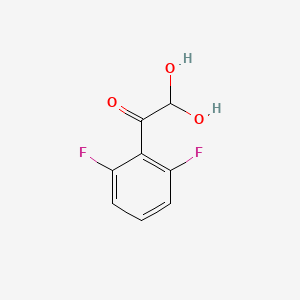
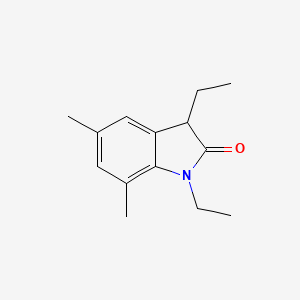
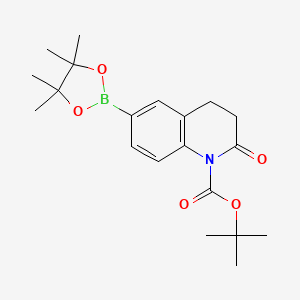
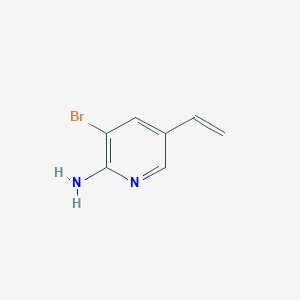
![5-Phenyl-5H-benzofuro[3,2-c]carbazole](/img/structure/B15247914.png)
